molecular formula C7H12O3 B027849 Methyl (2R,3S)-3-propyloxirane-2-carboxylate CAS No. 100992-81-2

Methyl (2R,3S)-3-propyloxirane-2-carboxylate

Cat. No. B027849
M. Wt: 144.17 g/mol
InChI Key: JPMVTOZOWGPQDC-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3S)-3-propyloxirane-2-carboxylate, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a chiral epoxide with a molecular weight of 156.17 g/mol.

Scientific Research Applications

MPOC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, MPOC is used as a chiral building block for the synthesis of various chiral molecules. In medicinal chemistry, MPOC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, MPOC is used as a monomer for the synthesis of various polymers.

Mechanism Of Action

The mechanism of action of MPOC is not well understood. However, studies have shown that MPOC reacts with various nucleophiles, including amines, thiols, and alcohols, to form stable adducts. These adducts are believed to be responsible for the various biological activities exhibited by MPOC.

Biochemical And Physiological Effects

MPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPOC inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPOC has also been shown to exhibit anti-inflammatory and anti-viral activities. In vivo studies have shown that MPOC exhibits low toxicity and is well tolerated by animals.

Advantages And Limitations For Lab Experiments

MPOC has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, MPOC is relatively expensive and requires specialized equipment for its synthesis and purification.

Future Directions

There are several future directions for MPOC research. One potential future direction is the development of MPOC-based drugs for the treatment of various diseases, including cancer and viral infections. Another potential future direction is the synthesis of novel polymers using MPOC as a monomer. Additionally, further studies are needed to elucidate the mechanism of action of MPOC and its potential applications in various fields.
Conclusion
In conclusion, MPOC is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC can be synthesized using various methods, and it has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. MPOC exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral activities. Although MPOC has several advantages for lab experiments, it is relatively expensive and requires specialized equipment for its synthesis and purification. There are several future directions for MPOC research, including the development of MPOC-based drugs and the synthesis of novel polymers using MPOC as a monomer.

Synthesis Methods

MPOC can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, the Jacobsen-Katsuki epoxidation method, and the Shi epoxidation method. The Sharpless asymmetric epoxidation method is the most commonly used method for synthesizing MPOC. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as catalysts.

properties

CAS RN

100992-81-2

Product Name

Methyl (2R,3S)-3-propyloxirane-2-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl (2R,3S)-3-propyloxirane-2-carboxylate

InChI

InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1

InChI Key

JPMVTOZOWGPQDC-NTSWFWBYSA-N

Isomeric SMILES

CCC[C@H]1[C@@H](O1)C(=O)OC

SMILES

CCCC1C(O1)C(=O)OC

Canonical SMILES

CCCC1C(O1)C(=O)OC

synonyms

Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)- (9CI)

Origin of Product

United States

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